molecular formula C22H19N3O5 B608385 N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide CAS No. 1253452-78-6

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

Cat. No. B608385
CAS RN: 1253452-78-6
M. Wt: 405.41
InChI Key: LTWQQWSXYYXVGA-UHFFFAOYSA-N
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Description

“N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide” is a chemical compound with the molecular formula C22H19N3O5 . It is also known by the synonyms KS176 and 1253452-78-6 .


Molecular Structure Analysis

The molecular weight of this compound is 405.4 g/mol . The IUPAC name is N - [4- (2-hydroxyethyl)phenyl]-2- [ (4-nitrobenzoyl)amino]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.4 g/mol . It has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 30 .

Scientific Research Applications

Inhibition of Breast Cancer Resistance Protein (BCRP)

KS176 is a selective inhibitor of the breast cancer resistance protein (BCRP) multidrug transporter . BCRP is a protein that is often overexpressed in many cancers and contributes to multidrug resistance, a significant obstacle in cancer treatment. By inhibiting BCRP, KS176 could potentially enhance the effectiveness of chemotherapy drugs .

Overcoming Multidrug Resistance in Cancer Treatment

In addition to inhibiting BCRP, KS176 might also be useful in overcoming multidrug resistance in cancer treatment. Multidrug resistance is a phenomenon where cancer cells become resistant to a wide range of drugs, making treatment more challenging. As a multidrug transporter inhibitor, KS176 could potentially prevent cancer cells from pumping out multiple types of chemotherapy drugs, thereby increasing their effectiveness .

Research in Pharmacology

KS176’s ability to inhibit BCRP and potentially overcome multidrug resistance makes it a valuable tool in pharmacological research. It can be used to study the mechanisms of drug transport and resistance in cancer cells .

Development of New Cancer Therapies

Given its potential to enhance the effectiveness of chemotherapy drugs and overcome multidrug resistance, KS176 could be used in the development of new cancer therapies. By combining KS176 with existing chemotherapy drugs, it might be possible to develop more effective treatments for various types of cancer .

Study of ATP-binding Cassette Sub-family G Member 2 (ABCG2)

KS176 is also known to inhibit ATP-binding cassette sub-family G member 2 (ABCG2), another protein that contributes to multidrug resistance . Therefore, it can be used in research to understand the role of ABCG2 in drug resistance and to develop strategies to overcome it .

properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQQWSXYYXVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide

Q & A

Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?

A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].

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